molecular formula C10H18N2O4 B2536494 (9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid CAS No. 2055840-06-5

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid

Cat. No. B2536494
CAS RN: 2055840-06-5
M. Wt: 230.264
InChI Key: IZLXUBUCSXDDSG-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9AR)-octahydro-1H-pyrido[1,2-a]piperazine oxalic acid is a chemical compound that has shown potential in scientific research applications. It is a bicyclic compound that contains a piperazine ring and an oxalic acid group.

Scientific Research Applications

Therapeutic Applications

Piperazine derivatives have been identified as crucial scaffolds in drug discovery, showing a wide range of therapeutic applications. For instance, piperazine moieties are integral to drugs with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. These derivatives have been modified to enhance their pharmacological profiles, showing a significant impact on pharmacokinetics and pharmacodynamics. The exploration of piperazine-based molecules highlights their versatility as building blocks in designing drug-like elements for various diseases, suggesting a broad potential for further therapeutic investigations (Rathi et al., 2016).

Environmental Applications

Recent advancements in nanofiltration (NF) membranes have spotlighted piperazine-based membranes, particularly those featuring crumpled polyamide layers. These membranes exhibit improved water permeance and selectivity, making them suitable for water softening, purification, and wastewater treatment. The development of crumpled NF morphologies through interfacial polymerization, using piperazine as a monomer, marks a significant step forward in enhancing the efficiency of environmental filtration technologies (Shao et al., 2022).

Materials Science Applications

In materials science, piperazine derivatives have been employed in the synthesis of diverse heterocyclic compounds, demonstrating their applicability in creating novel materials with potential industrial applications. For example, the synthesis pathways and applications of various piperazine analogues in developing new materials underscore their significant role in advancing materials science research (Parmar et al., 2023).

properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.C2H2O4/c1-2-5-10-6-4-9-7-8(10)3-1;3-1(4)2(5)6/h8-9H,1-7H2;(H,3,4)(H,5,6)/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLXUBUCSXDDSG-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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